Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based compound featuring a chloroacetyl substituent at the 2-position and a 7-oxo group on the tetrahydrobenzothiophene core. Its molecular formula is C₁₄H₁₆ClNO₄S, with a molecular weight of 353.80 g/mol (CAS: 60442-41-3) . The compound is primarily used in research settings, particularly in synthetic chemistry and pharmaceutical development, due to its reactive chloroacetyl group and hydrogen-bonding capabilities . Its structural uniqueness lies in the combination of the 7-oxo moiety, which enhances polarity, and the chloroacetyl group, which contributes to electrophilic reactivity .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-2-19-13(18)10-7-4-3-5-8(16)11(7)20-12(10)15-9(17)6-14/h2-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZYXXWKAKULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a suitable solvent like dimethylformamide (DMF) and a catalyst such as triethylamine . This reaction yields the intermediate compound, which is then further reacted with chloroacetyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with amines to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and conditions involving mild heating are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research highlights its role in developing new pharmaceuticals targeting various diseases.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds containing the benzothiophene moiety have demonstrated effectiveness against several bacterial strains, indicating potential for antibiotic development .
Anticancer Properties
Research indicates that ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its analogs may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for anticancer drug development .
Pharmacological Studies
Pharmacological studies have focused on the compound's effects on various biological systems.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer progression, thereby providing a pathway for targeted therapies .
Anti-inflammatory Effects
Preliminary studies suggest that this compound could possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. This is particularly relevant in chronic diseases such as arthritis and cardiovascular diseases .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis.
Building Block for Complex Molecules
The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or different biological activities .
Synthesis of Thiophene Derivatives
Thiophenes are essential in many fields including material science and pharmaceuticals. This compound can be transformed into various thiophene derivatives that exhibit unique electronic properties beneficial for organic electronics and sensors .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines |
| Study C | Enzyme Inhibition | Inhibited kinase activity linked to tumor growth |
These case studies illustrate the diverse applications of this compound across multiple fields of research.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity . This interaction can disrupt key biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data
Key Observations :
- Chloroacetyl vs. Benzoyl (Target vs. ) : The chloroacetyl group (ClCH₂CO-) introduces higher electrophilicity compared to the benzoyl group (PhCO-), making the target compound more reactive in nucleophilic substitution reactions.
- Alkyl Chain Length: The 5-chloropentanoyl analog () has a longer hydrophobic chain, likely increasing lipophilicity (logP) and altering metabolic stability compared to the shorter chloroacetyl chain in the target compound.
Key Observations :
- The target compound is synthesized via alkylation under basic conditions (K₂CO₃/DMF), a method shared with other chloroacetamide derivatives .
- The Petasis reaction () achieves comparable yields (22%) but requires HFIP solvent and aryl boronic acids, highlighting divergent synthetic strategies for benzothiophene functionalization.
Table 3: Antioxidant Activity and Chromatographic Behavior
*Rf measured in chloroform:methanol (10:1) .
Key Observations :
- The target compound’s chloroacetyl group, while reactive, may confer lower antioxidant activity compared to cyano-substituted analogs (B-M series) due to reduced electron-withdrawing capacity .
- Rf values for the B-M series suggest moderate polarity, aligning with the target compound’s expected behavior given its 7-oxo group and ester functionality .
Key Observations :
- The target compound’s safety profile aligns with typical chloroacetamide derivatives, requiring precautions for skin/eye irritation .
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique benzothiophene core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN2O3S. It possesses a chloroacetyl group and an amino group that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 302.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving derivatives of benzothiophene has shown their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). In vitro studies demonstrated that the compound reduced cell viability significantly and increased both early and late apoptotic populations compared to untreated controls .
Table 1: Apoptosis Induction in MCF-7 Cells
| Treatment | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| Control | 100 | 3.8 | 2.5 |
| Ethyl Compound | 73.14 | 8.73 | 18.13 |
The IC50 value for the compound was determined to be approximately 23.2 µM after a 48-hour incubation period .
Analgesic Activity
In addition to its anticancer activity, the compound has been evaluated for analgesic effects using the hot plate method on mice models. Preliminary results indicated that it exhibited analgesic activity superior to standard analgesics like metamizole . This suggests its potential use in pain management therapies.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase cell cycle arrest, indicating interference with cellular replication processes .
- Inhibition of Autophagy : The compound was shown to inhibit autophagic cell death mechanisms while promoting necrosis and apoptosis .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Breast Cancer Studies : A study involving derivatives of benzothiophene demonstrated significant reduction in tumor size in animal models when treated with compounds similar to Ethyl 2-[(chloroacetyl)amino]-7-oxo .
- Pain Management Trials : Clinical trials assessing the analgesic properties of related compounds showed promising results in reducing pain scores in patients with chronic pain conditions .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Methodological Answer: The compound is typically synthesized via a Gewald reaction to form the tetrahydrobenzothiophene core, followed by acylation with chloroacetyl chloride.
- Step 1 (Gewald Synthesis): Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of N-ethylmorpholine to yield ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Step 2 (Acylation): The amino group is functionalized with chloroacetyl chloride in dry dichloromethane (DCM) under reflux, often with a base like triethylamine (Et₃N) to drive the reaction .
- Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) is effective for isolating the final product .
Q. How is the compound characterized structurally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the molecular structure. For example, disordered cyclohexene rings can be modeled using the EADP instruction in SHELXL to equalize anisotropic displacement parameters .
- Spectroscopy:
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis: Intramolecular N–H···O hydrogen bonds form S(6) motifs , stabilizing the planar conformation of the benzothiophene core. Intermolecular C–H···O interactions further contribute to layered crystal packing .
- Example: In ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a dihedral angle of 8.13° between the benzothiophene and phenyl rings minimizes steric clashes while maintaining π-π stacking .
Q. How can crystallographic disorder in the cyclohexene ring be resolved during refinement?
Methodological Answer:
- Disorder Modeling: For methylene groups disordered over two positions, assign site occupation factors (e.g., 0.641:0.359) and refine anisotropically with constraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable geometry .
- Validation: Use the ORTEP-3 GUI to visualize electron density maps and validate disorder models. High residual density (>0.5 eÅ⁻³) may indicate improper modeling .
Q. What strategies are employed to study the compound’s biological activity (e.g., apoptosis induction)?
Methodological Answer:
- In Vitro Assays:
- In Vivo Studies: Evaluate tumor mass reduction in xenograft models. Dose optimization (e.g., 50 mg/kg) and histopathological analysis are critical .
Contradictions & Notes
- Synthetic Yields: The Gewald reaction yields vary (e.g., 53% for urea derivatives vs. 67% for ester derivatives), likely due to solvent/base optimization .
- Biological Targets: While apoptosis mechanisms are hypothesized (e.g., JAK2 inhibition), explicit target validation (e.g., kinase assays) is lacking in current studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
